

Application Note: Spectrophotometric Determination of Active Chlorine in Chloramine-B Solutions

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Compound of Interest

Compound Name: Sodium N-chlorobenzenesulfonamide

Cat. No.: B8699149

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Abstract

This application note provides a detailed protocol for the quantitative determination of active chlorine in Chloramine-B solutions using UV-Vis spectrophotometry. The described method is based on the reaction of active chlorine with N,N-diethyl-p-phenylenediamine (DPD), which produces a stable magenta-colored complex. The intensity of the color, directly proportional to the active chlorine concentration, is measured spectrophotometrically. This method is simple, rapid, and suitable for routine quality control analysis in research and drug development settings.

Introduction

Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, is a versatile organochlorine compound utilized as a disinfectant and a mild oxidizing agent.[1][2] Its efficacy is attributed to the release of active chlorine in aqueous solutions. Accurate quantification of this active chlorine content is crucial for ensuring its potency and for various applications in synthesis and disinfection studies.[2] While several analytical techniques exist for chlorine determination, spectrophotometric methods offer a balance of sensitivity, simplicity, and accessibility.[3][4][5] The DPD colorimetric method is a widely accepted and robust technique for measuring total chlorine, which includes the active chlorine contributed by Chloramine-B.[6]

Principle of the Method

In an acidic medium (pH 6.2-6.5), the active chlorine from Chloramine-B oxidizes N,N-diethyl-p-phenylenediamine (DPD) to form a magenta-colored Würster dye.^{[5][7]} The absorbance of this colored solution is measured at a wavelength of maximum absorbance (λ_{max}) around 515 nm.^[5] The concentration of active chlorine is then determined by referencing the absorbance value to a calibration curve prepared with standards of known chlorine concentration.

Experimental Protocols

Materials and Reagents

- Chloramine-B solution (sample of unknown concentration)
- N,N-diethyl-p-phenylenediamine (DPD) indicator solution
- Phosphate buffer solution (pH 6.5)
- Potassium iodide (KI)
- Standard chlorine solution (e.g., from sodium hypochlorite, standardized by iodometric titration)
- Deionized water
- Volumetric flasks
- Pipettes
- Cuvettes
- UV-Vis Spectrophotometer

Preparation of Reagents

- DPD Indicator Solution: Dissolve a commercially available DPD powder pillow in deionized water as per the manufacturer's instructions to obtain a ready-to-use solution.

- **Phosphate Buffer (pH 6.5):** Prepare by dissolving appropriate amounts of monobasic potassium phosphate (KH_2PO_4) and dibasic sodium phosphate (Na_2HPO_4) in deionized water. Adjust the pH to 6.5 using a pH meter.
- **Standard Chlorine Solutions:** Prepare a stock solution of a known chlorine concentration. A series of working standards can be prepared by diluting the stock solution with deionized water.

Instrumentation

- **Apparatus:** UV-Vis Spectrophotometer
- **Wavelength (λ_{max}):** 515 nm^[5]
- **Cuvette Path Length:** 1 cm
- **Blank:** Reagent blank containing all reagents except the Chloramine-B sample.

Experimental Procedure

- **Sample Preparation:** Accurately dilute the Chloramine-B solution with deionized water to bring the expected active chlorine concentration within the linear range of the assay.
- **Color Development:**
 - Pipette a specific volume (e.g., 10 mL) of the diluted sample into a clean, dry test tube.
 - Add a designated volume of phosphate buffer to maintain the pH between 6.2 and 6.5.
 - Add a small, precisely measured amount of potassium iodide (KI). KI is added to facilitate the reaction of combined chlorine forms like Chloramine-B with DPD.^{[5][7]}
 - Add the DPD indicator solution and mix thoroughly.
- **Incubation:** Allow the reaction mixture to stand for a minimum of 3 minutes but not exceeding 6 minutes to ensure complete color development.^[6]
- **Spectrophotometric Measurement:**

- Set the spectrophotometer to a wavelength of 515 nm.
- Zero the instrument using the reagent blank.
- Measure the absorbance of the sample.
- Calibration Curve:
 - Prepare a series of standard solutions with known chlorine concentrations.
 - Follow the same procedure (steps 2-4) for each standard.
 - Plot a graph of absorbance versus chlorine concentration.
- Calculation: Determine the concentration of active chlorine in the sample by interpolating its absorbance value on the calibration curve.

Data Presentation

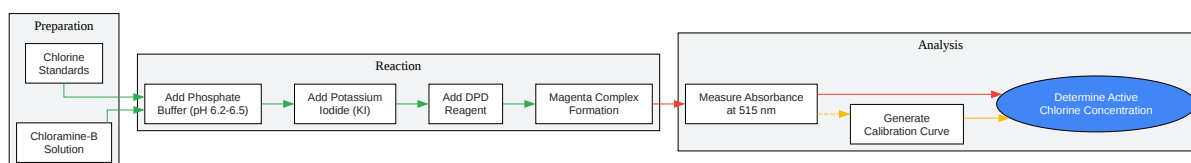
Table 1: Key Parameters for Spectrophotometric Determination of Active Chlorine

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	515 nm	[5]
pH of Reaction	6.2 - 6.5	[7]
Reaction Time	3 - 6 minutes	[6]

Table 2: Example Calibration Data

Chlorine Concentration (mg/L)	Absorbance at 515 nm
0.0	0.000
0.5	0.125
1.0	0.250
1.5	0.375
2.0	0.500

Mandatory Visualization



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Caption: Workflow for the spectrophotometric determination of active chlorine.

Conclusion

The DPD-based spectrophotometric method provides a reliable and efficient means for the determination of active chlorine in Chloramine-B solutions. The protocol outlined in this application note is straightforward to implement and can be readily adopted for routine analysis in various scientific and industrial laboratories. Adherence to the specified reaction conditions, particularly pH and incubation time, is critical for achieving accurate and reproducible results.

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